molecular formula C8H5N5O B8311112 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine-8-carbaldehyde

6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine-8-carbaldehyde

Cat. No.: B8311112
M. Wt: 187.16 g/mol
InChI Key: BHICVFRAKKSBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine-8-carbaldehyde is a useful research compound. Its molecular formula is C8H5N5O and its molecular weight is 187.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5N5O

Molecular Weight

187.16 g/mol

IUPAC Name

1,5,7,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene-3-carbaldehyde

InChI

InChI=1S/C8H5N5O/c14-3-5-1-9-8-7(5)13-4-11-12-6(13)2-10-8/h1-4,9H

InChI Key

BHICVFRAKKSBLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=CC3=NN=CN32)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (1.0 mL) was added to a mixture of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine (0.200 g, 1.26 mmol, prepared using D from Preparation #BBBBB.1 and NaOH) and hexamethylenetetramine (0.264 g, 1.89 mmol). Acetic acid (0.5 mL) was added. The reaction vessel was sealed and the mixture was warmed to about 100° C. After about 8 h, the solution was allowed to cool to ambient temperature. After sitting for about 13 h, the mixture was cooled to about 0° C. The resulting mixture was diluted with water (1 mL) and then filtered rinsing with water. The solid was dried to afford 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine-8-carbaldehyde (0.041 g, 18%): LC/MS (Table 1, Method n) Rt=0.23 min; MS m/z 188 (M+H)+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.264 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

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